molecular formula C13H18O B14486481 (2S,3S)-2-pentyl-3-phenyloxirane

(2S,3S)-2-pentyl-3-phenyloxirane

Cat. No.: B14486481
M. Wt: 190.28 g/mol
InChI Key: QGXFLGQYEGGYES-STQMWFEESA-N
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Description

(2S,3S)-2-pentyl-3-phenyloxirane is a chiral epoxide compound characterized by its unique three-membered oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-pentyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-pentyl-3-phenyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-2-pentyl-3-phenyloxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-pentyl-3-phenyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound targets various molecular pathways, depending on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-pentyl-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a pentyl and a phenyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(2S,3S)-2-pentyl-3-phenyloxirane

InChI

InChI=1S/C13H18O/c1-2-3-5-10-12-13(14-12)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-,13-/m0/s1

InChI Key

QGXFLGQYEGGYES-STQMWFEESA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CCCCCC1C(O1)C2=CC=CC=C2

Origin of Product

United States

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